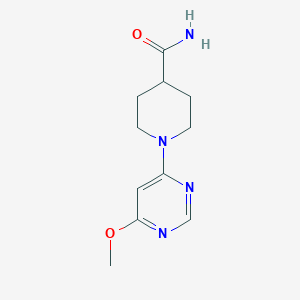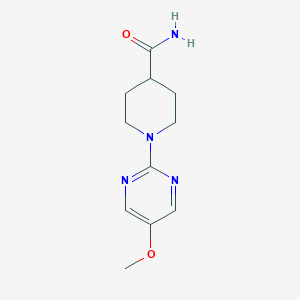![molecular formula C11H14F3N3O B6459852 4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine CAS No. 2548990-61-8](/img/structure/B6459852.png)
4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine” is a chemical compound . It is a type of substituted pyridine, which is a structural motif found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Applications De Recherche Scientifique
4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has been widely used in several scientific research fields. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinazolines, pyridines, and pyrazolines. It has also been used as a building block in the synthesis of various biologically active compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. In addition, this compound has been used as a starting material for the synthesis of various drugs, such as anticonvulsants, anti-cancer agents, and antimalarial agents.
Mécanisme D'action
The mechanism of action of 4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is not fully understood. However, it is believed that this compound acts as a ligand for certain proteins, which then leads to the activation of certain pathways in the body. For example, this compound has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth, survival, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to reduce inflammation and to inhibit the growth of certain viruses, such as herpes simplex virus type 1. In addition, this compound has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine in laboratory experiments has several advantages. It is a readily available and inexpensive compound that can be used in a variety of applications. Furthermore, it is a highly versatile molecule with a wide range of applications in organic synthesis, drug discovery, and biomedical research. The main limitation of this compound is its potential toxicity, which can be reduced by using it in low concentrations.
Orientations Futures
There are several potential future directions for the use of 4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine. It could be used in the development of more efficient and cost-effective drugs for the treatment of various diseases. In addition, it could be used as a starting material for the synthesis of more complex heterocyclic compounds with potential applications in drug discovery. Furthermore, its potential antioxidant and neuroprotective effects could be further explored as potential treatments for neurological disorders. Finally, its potential use in the development of more efficient and cost-effective laboratory experiments could be further investigated.
Méthodes De Synthèse
The synthesis of 4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves a multi-step process. The first step involves the synthesis of the pyrimidine ring using the Biginelli reaction. This reaction involves the reaction of an aldehyde, a β-keto ester, and an ethyl acetoacetate in the presence of an acid catalyst. The pyrimidine ring is then reacted with 4-methoxybenzaldehyde in the presence of a base catalyst to form this compound.
Propriétés
IUPAC Name |
4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-18-10-6-9(15-7-16-10)17-4-2-8(3-5-17)11(12,13)14/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIQXYQUPANANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6459774.png)
![6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide](/img/structure/B6459779.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide](/img/structure/B6459781.png)
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459797.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459799.png)


![2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride](/img/structure/B6459817.png)
![2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459823.png)
![2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B6459828.png)
![(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B6459829.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6459834.png)
![3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine](/img/structure/B6459837.png)
![5-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6459848.png)